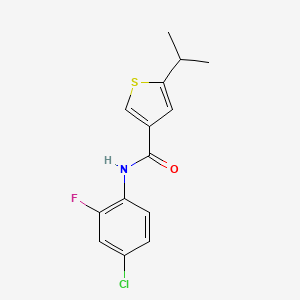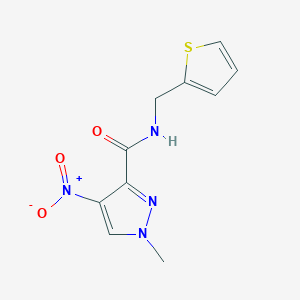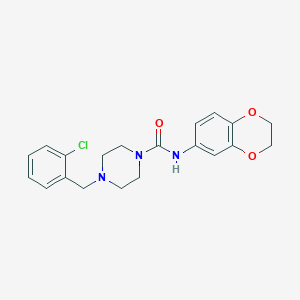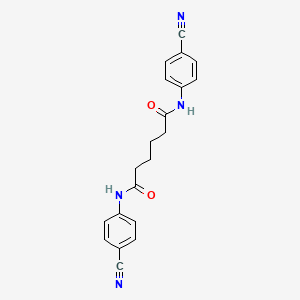![molecular formula C19H14Cl2N2OS B4819451 3-chloro-N-[2-(5-chloro-1H-indol-3-yl)ethyl]-1-benzothiophene-2-carboxamide](/img/structure/B4819451.png)
3-chloro-N-[2-(5-chloro-1H-indol-3-yl)ethyl]-1-benzothiophene-2-carboxamide
Overview
Description
3-chloro-N-[2-(5-chloro-1H-indol-3-yl)ethyl]-1-benzothiophene-2-carboxamide, also known as SB-431542, is a small molecule inhibitor of the transforming growth factor-beta (TGF-β) receptor. It is widely used in scientific research to investigate the role of TGF-β signaling in various biological processes, including cell differentiation, proliferation, and migration.
Mechanism of Action
3-chloro-N-[2-(5-chloro-1H-indol-3-yl)ethyl]-1-benzothiophene-2-carboxamide binds to the ATP-binding site of the ALK5 kinase domain and inhibits its activity. This prevents the phosphorylation of downstream targets of the TGF-β signaling pathway, including Smad2 and Smad3. As a result, the transcriptional activity of TGF-β-responsive genes is reduced, leading to the inhibition of various biological processes regulated by TGF-β signaling.
Biochemical and Physiological Effects:
3-chloro-N-[2-(5-chloro-1H-indol-3-yl)ethyl]-1-benzothiophene-2-carboxamide has been shown to inhibit TGF-β-induced EMT in various cancer cell lines, including breast, lung, and pancreatic cancer cells. It has also been used to inhibit TGF-β-induced fibrosis in various animal models, including liver fibrosis and pulmonary fibrosis. In addition, 3-chloro-N-[2-(5-chloro-1H-indol-3-yl)ethyl]-1-benzothiophene-2-carboxamide has been shown to enhance the differentiation of various types of stem cells, including embryonic stem cells and mesenchymal stem cells.
Advantages and Limitations for Lab Experiments
One of the advantages of 3-chloro-N-[2-(5-chloro-1H-indol-3-yl)ethyl]-1-benzothiophene-2-carboxamide is its high potency and selectivity for ALK5 kinase activity. It is also relatively stable and easy to handle in the laboratory. However, one limitation of 3-chloro-N-[2-(5-chloro-1H-indol-3-yl)ethyl]-1-benzothiophene-2-carboxamide is its relatively short half-life in vivo, which may limit its effectiveness in animal studies. In addition, 3-chloro-N-[2-(5-chloro-1H-indol-3-yl)ethyl]-1-benzothiophene-2-carboxamide may have off-target effects on other kinases, which may complicate the interpretation of experimental results.
Future Directions
There are several future directions for the use of 3-chloro-N-[2-(5-chloro-1H-indol-3-yl)ethyl]-1-benzothiophene-2-carboxamide in scientific research. One area of interest is the role of TGF-β signaling in cancer stem cells and tumor-initiating cells. 3-chloro-N-[2-(5-chloro-1H-indol-3-yl)ethyl]-1-benzothiophene-2-carboxamide may be used to investigate the effects of TGF-β signaling on the self-renewal and differentiation of these cells. Another area of interest is the use of 3-chloro-N-[2-(5-chloro-1H-indol-3-yl)ethyl]-1-benzothiophene-2-carboxamide in combination with other targeted therapies for cancer treatment. Finally, 3-chloro-N-[2-(5-chloro-1H-indol-3-yl)ethyl]-1-benzothiophene-2-carboxamide may be used to investigate the role of TGF-β signaling in tissue regeneration and repair, with potential applications in regenerative medicine.
Scientific Research Applications
3-chloro-N-[2-(5-chloro-1H-indol-3-yl)ethyl]-1-benzothiophene-2-carboxamide is a potent and selective inhibitor of TGF-β type I receptor (ALK5) kinase activity. It has been widely used in scientific research to investigate the role of TGF-β signaling in various biological processes, including embryonic development, tissue homeostasis, wound healing, and cancer progression. 3-chloro-N-[2-(5-chloro-1H-indol-3-yl)ethyl]-1-benzothiophene-2-carboxamide has been shown to inhibit TGF-β-induced epithelial-mesenchymal transition (EMT), a process that plays a critical role in cancer metastasis. It has also been used to study the effects of TGF-β signaling on stem cell differentiation and regeneration.
properties
IUPAC Name |
3-chloro-N-[2-(5-chloro-1H-indol-3-yl)ethyl]-1-benzothiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14Cl2N2OS/c20-12-5-6-15-14(9-12)11(10-23-15)7-8-22-19(24)18-17(21)13-3-1-2-4-16(13)25-18/h1-6,9-10,23H,7-8H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZXMUNREDYZGDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(S2)C(=O)NCCC3=CNC4=C3C=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14Cl2N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{2-[4-(5-bromo-2-methoxybenzyl)-1-piperazinyl]ethoxy}ethanol](/img/structure/B4819373.png)

![4-[3-(benzylamino)-2-cyano-3-oxo-1-propen-1-yl]benzoic acid](/img/structure/B4819386.png)


![2-chloro-4-[(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-methoxybenzoate](/img/structure/B4819416.png)
![[1-(2-{[4-(4-butylphenyl)-1,3-thiazol-2-yl]amino}-2-oxoethyl)cyclopentyl]acetic acid](/img/structure/B4819417.png)
![2-{[5-(4-ethyl-5-methyl-3-thienyl)-4-propyl-4H-1,2,4-triazol-3-yl]thio}-N-(1-phenylethyl)acetamide](/img/structure/B4819435.png)
![7-(1-methylethylidene)-3-[(2-methyl-1-piperidinyl)carbonyl]bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4819440.png)
![2-({[1-(3-methylbenzyl)-1H-indol-3-yl]methylene}amino)-N-(2-methylphenyl)-3-thiophenecarboxamide](/img/structure/B4819445.png)
![5-[(dimethylamino)sulfonyl]-N-(4-fluorophenyl)-2-methylbenzamide](/img/structure/B4819461.png)
![7-(1-adamantyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B4819462.png)
![4-{[3-(3-chloro-4-methoxyphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}benzoic acid](/img/structure/B4819468.png)
